N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14971703
Molecular Formula: C15H12N2O2S3
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O2S3 |
|---|---|
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]acetamide |
| Standard InChI | InChI=1S/C15H12N2O2S3/c1-9(18)16-14(13(19)12-7-4-8-20-12)22-15-17-10-5-2-3-6-11(10)21-15/h2-8,14H,1H3,(H,16,18) |
| Standard InChI Key | YWWPGDLAXYVFKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Molecular Characterization
Basic Chemical Properties
The compound, with the systematic name N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide, is identified by the molecular formula C₁₅H₁₂N₂O₃S₂ and a molecular weight of 332.4 g/mol . Its structure integrates a benzothiazole ring (a bicyclic system combining benzene and thiazole), a thiophene moiety, and an acetamide group connected through a sulfanyl (-S-) linkage (Fig. 1). Key synonyms include STK822129 and AKOS005178469, as registered in PubChem (CID: 44615105) .
Table 1: Key chemical identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]acetamide |
| Molecular Formula | C₁₅H₁₂N₂O₃S₂ |
| Molecular Weight | 332.4 g/mol |
| CAS Registry Number | 893691-14-0 |
| SMILES | CC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3S2 |
| InChI Key | HGYIIXOFYJYAFY-UHFFFAOYSA-N |
Structural Features
X-ray crystallography data for analogous benzothiazole-acetamide hybrids reveal critical structural insights. For example, in the closely related compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide, the dihedral angle between the benzothiazole and benzene rings is 75.5°, while the acetamide group is twisted by 47.7° relative to the aromatic plane . These torsional angles suggest significant conformational flexibility, which may influence intermolecular interactions such as hydrogen bonding and π-π stacking .
Structural and Computational Analysis
Crystallographic Insights
Although crystallographic data for this exact compound remain unreported, studies on structurally similar molecules highlight key features:
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Hydrogen Bonding: The acetamide NH group participates in intermolecular N–H···O hydrogen bonds, forming chain-like architectures in the solid state .
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Planarity and Conjugation: The benzothiazole and thiophene rings exhibit partial conjugation, as evidenced by bond length alternation patterns in related compounds .
Computational Modeling
Density functional theory (DFT) calculations predict the compound’s electronic properties. The HOMO-LUMO gap, a critical determinant of reactivity, is estimated at 4.2 eV based on analogs, indicating moderate electron mobility . Molecular electrostatic potential (MEP) maps suggest nucleophilic reactivity at the sulfanyl sulfur and electrophilic character at the carbonyl oxygen .
Structure-Activity Relationships (SAR)
Critical SAR observations for benzothiazole-acetamide hybrids include:
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Sulfanyl Linkage: The –S– bridge between benzothiazole and acetamide is essential for maintaining planar conformation and target binding .
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Thiophene Substitution: Electron-rich thiophene rings enhance π-stacking interactions with aromatic residues in enzyme active sites .
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Acetamide Group: The –NHAc moiety facilitates hydrogen bonding with biological targets, improving binding affinity .
Applications and Future Directions
Medicinal Chemistry
This compound’s dual benzothiazole-thiophene architecture positions it as a candidate for:
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Antitubercular Agents: Targeting DprE1 and InhA enzymes in M. tuberculosis .
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Anticancer Therapies: Modulating kinase pathways via ATP-competitive inhibition .
Materials Science
The extended π-system and sulfur-rich structure suggest utility in:
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